NSC 625987

描述

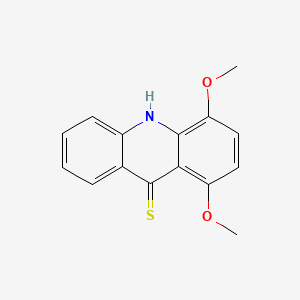

1,4-dimethoxy-10H-acridine-9-thione is a member of acridines.

作用机制

Target of Action

NSC 625987, also known as 1,4-dimethoxy-10H-acridine-9-thione, is a specific and high-affinity inhibitor of CDK4 (Cyclin-dependent kinase 4) . CDK4 is a key regulator of the cell cycle, playing a crucial role in cell proliferation and growth .

Mode of Action

This compound interacts with CDK4 in a substrate-competitive manner . It binds to the active site of CDK4, preventing the kinase from phosphorylating its substrates . The IC50 value for CDK4:cyclin D1 is 0.2 μM, indicating a strong affinity . Notably, this compound shows over 500-fold selectivity for CDK4 over CDK2 .

Biochemical Pathways

By inhibiting CDK4, this compound affects the cell cycle regulation pathway . CDK4, in complex with cyclin D1, is responsible for the progression of cells from the G1 phase to the S phase of the cell cycle . Inhibition of CDK4 by this compound can lead to cell cycle arrest in the G1 phase, preventing DNA replication and cell division .

Pharmacokinetics

Its solubility in dmso and ethanol suggests that it may have good bioavailability

Result of Action

The primary molecular effect of this compound is the inhibition of CDK4 activity, leading to cell cycle arrest . On a cellular level, this can result in reduced cell proliferation. For instance, treatment with this compound has been shown to attenuate the enhanced proliferation of vascular smooth muscle cells .

生化分析

Biochemical Properties

NSC 625987 exerts its effects by interacting with the CDK4 enzyme . It has been shown to control the biological activity of CDK4 . The compound has an IC50 of 0.2 µM for CDK4:cyclin D1, showing over 500-fold selectivity for CDK4 over CDK2 .

Cellular Effects

In cellular contexts, this compound has been shown to have significant effects on cell proliferation. For instance, treatment with this compound was found to attenuate the enhanced proliferation of vascular smooth muscle cells . Furthermore, it has been reported that this compound can induce cell-cycle exit but not senescence .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the CDK4/cyclin D1 complex . It acts as a potent inhibitor of this complex, thereby controlling the biological activity of CDK4 . This inhibition is thought to occur through a substrate-competitive mechanism .

生物活性

NSC 625987, also known as Cdk4 Inhibitor II, is a thioacridone compound that serves as a selective inhibitor of the cyclin-dependent kinase 4 (Cdk4) and cyclin D1 complex. This compound has garnered attention due to its potential therapeutic applications in oncology, particularly for its ability to inhibit cell proliferation across various cancer cell lines.

This compound functions primarily by inhibiting the Cdk4/cyclin D1 complex, which plays a crucial role in cell cycle regulation. By binding to the active site of Cdk4, this compound prevents the phosphorylation of target substrates necessary for cell cycle progression from the G1 phase to the S phase. This inhibition leads to G1 phase arrest , effectively halting the proliferation of cancer cells that are dependent on Cdk4 for progression.

Key Characteristics:

- Selectivity : this compound exhibits high selectivity for Cdk4 over other cyclin-dependent kinases, with IC50 values significantly lower for Cdk4 compared to Cdk2/cyclin A and Cdk2/cyclin E, where it shows IC50 values exceeding 100 µM.

- Binding Mechanism : It acts as a reversible and substrate-competitive inhibitor, allowing for specific interactions with amino acid residues within the active site of Cdk4.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines. The compound's IC50 value is reported at approximately 200 nM , indicating its potency as an inhibitor.

| Cancer Cell Line | IC50 (µM) | Effect on Cell Cycle |

|---|---|---|

| Breast Cancer | 0.2 | G1 Phase Arrest |

| Prostate Cancer | 0.2 | G1 Phase Arrest |

| Lung Cancer | >0.5 | Minimal Effect |

Comparative Analysis

This compound's selectivity and effectiveness can be compared to other known Cdk inhibitors:

| Compound Name | Selectivity | IC50 (µM) |

|---|---|---|

| Palbociclib | Selective for Cdk4 | ~0.5 |

| Ribociclib | Selective for Cdk4 | ~0.6 |

| Abemaciclib | Broad spectrum | ~0.8 |

| This compound | Highly selective | ~0.2 |

The data indicates that this compound may offer reduced off-target effects compared to broader-spectrum inhibitors like abemaciclib, making it a promising candidate for targeted cancer therapy .

Case Studies

Recent case studies have highlighted the efficacy of this compound in specific cancer types. For instance, one study focused on breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis in a dose-dependent manner .

Case Study Highlights:

- Study Focus : Impact on breast cancer cells.

- Findings : Induction of apoptosis and significant reduction in cell viability after treatment with this compound.

- Methodology : Utilized flow cytometry and Western blotting techniques to assess cell cycle distribution and apoptosis markers.

科学研究应用

Applications in Cancer Research

-

Inhibition of Tumor Growth :

- Case Study : In breast cancer models, NSC 625987 has been shown to reduce phosphorylation levels of SMAD3, a protein involved in tumor progression and metastasis. This reduction correlates with decreased tumor cell proliferation .

- Mechanistic Insights : The compound has been demonstrated to disrupt the interaction between phosphorylated SMAD3 and SMAD4, leading to enhanced degradation of these complexes via proteasomal pathways .

-

Selectivity and Efficacy :

- Research Findings : The compound exhibits an IC50 value of approximately 0.2 μM for CDK4:cyclin D1 complexes, affirming its potency as a selective inhibitor . Its high selectivity makes it an attractive candidate for therapeutic applications aimed at minimizing off-target effects associated with less selective kinase inhibitors.

- Combination Therapies :

Broader Biological Implications

Beyond its applications in oncology, this compound has implications in other biological pathways:

- Cell Cycle Regulation : The inhibition of CDK4 by this compound provides insights into cell cycle control mechanisms and may aid in understanding disorders related to cell proliferation.

- Research Tool : As a tool compound, this compound is utilized in various research settings to study CDK4-related signaling pathways and their implications in diseases beyond cancer, including neurodegenerative disorders where CDK activity may play a role .

Summary Table of Applications

属性

IUPAC Name |

1,4-dimethoxy-10H-acridine-9-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c1-17-11-7-8-12(18-2)14-13(11)15(19)9-5-3-4-6-10(9)16-14/h3-8H,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAKESMKRPNZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)NC3=CC=CC=C3C2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90161912 | |

| Record name | 1,4-Dimethyoxy-9(10H)-acridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141992-47-4 | |

| Record name | 1,4-Dimethyoxy-9(10H)-acridinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141992474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC625987 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=625987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dimethyoxy-9(10H)-acridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIMETHYOXY-9(10H)-ACRIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5RCK1XO4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。